chemical structure of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile
chemical structure of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile
This is an in-depth technical guide on the chemical structure, synthesis, and applications of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile .
CAS Registry Number: 555154-97-7
Molecular Formula: C
Executive Summary
2-(4-Fluoro-1-benzofuran-7-yl)acetonitrile is a specialized heterocyclic building block used primarily in the discovery of central nervous system (CNS) agents. Structurally, it consists of a benzofuran core substituted with a fluorine atom at the C4 position and an acetonitrile (
This specific substitution pattern renders it a critical bioisostere for 7-substituted indoles (e.g., melatonin precursors). The C4-fluorine atom is strategically placed to block metabolic oxidation at a typically labile position, while the C7-acetonitrile group serves as a versatile synthetic handle for homologation to ethylamines, acetic acids, or bio-orthogonal linkers.
Chemical Structure & Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule features a bicyclic aromatic system where a benzene ring is fused to a furan ring. The numbering convention is critical for synthetic planning:
-
Position 1 (O): The oxygen atom of the furan ring.
-
Position 4 (F): The fluorine atom is located on the benzene ring, adjacent to the bridgehead carbon (C3a). This position is electronically deactivated by the inductive effect of fluorine.
-
Position 7 (CH
CN): The acetonitrile side chain is located on the benzene ring, adjacent to the oxygen atom (ortho to the ether linkage).
Caption: Structural decomposition of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile highlighting key pharmacophores.
Physicochemical Profile
| Property | Value (Predicted) | Significance |
| LogP | 2.3 ± 0.4 | Moderate lipophilicity; suitable for CNS penetration. |
| Topological PSA | 37 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 0 | Increases blood-brain barrier (BBB) permeability. |
| H-Bond Acceptors | 2 | Nitrogen (CN) and Oxygen (furan). |
| Rotatable Bonds | 2 | Low conformational entropy, favoring receptor binding. |
Synthetic Methodology
The synthesis of this compound is non-trivial due to the specific 4,7-substitution pattern. Standard benzofuran syntheses (e.g., Rap-Stoermer) often yield the thermodynamically stable 2- or 5-substituted isomers.
Retrosynthetic Analysis
The most robust route disconnects the acetonitrile group to a chloromethyl or formyl precursor, which traces back to a 7-bromo-4-fluorobenzofuran . This intermediate is constructed from a substituted salicylaldehyde.[1]
Caption: Retrosynthetic logic flow from target molecule to commercially viable salicylaldehyde precursor.
Step-by-Step Protocol
Step 1: Benzofuran Ring Construction
Reaction: Cyclization of 3-bromo-6-fluoro-2-hydroxybenzaldehyde with ethyl bromoacetate followed by hydrolysis/decarboxylation (or direct Rap-Stoermer using chloroacetaldehyde).
-
Reagents: Ethyl bromoacetate, K
CO , DMF, 90°C. -
Mechanism: S
2 alkylation of the phenol followed by intramolecular aldol condensation. -
Outcome: 7-Bromo-4-fluorobenzofuran .
-
Note: The 6-fluoro on the aldehyde becomes the 4-fluoro on the benzofuran due to ring numbering changes.
Step 2: Formylation (Lithium-Halogen Exchange)
Reaction: Conversion of the aryl bromide to an aldehyde.
-
Protocol:
-
Dissolve 7-bromo-4-fluorobenzofuran in anhydrous THF under N
. -
Cool to -78°C. Add
-BuLi (1.1 eq) dropwise. -
Stir for 30 min (formation of lithiated species).
-
Add DMF (3.0 eq) and warm to RT.
-
Quench with aqueous NH
Cl.
-
-
Product: 4-Fluoro-1-benzofuran-7-carbaldehyde .
Step 3: Reduction and Chlorination
Reaction: Conversion of aldehyde to benzyl chloride.
-
Reduction: Treat aldehyde with NaBH
in MeOH (0°C, 1h) to yield the benzyl alcohol. -
Chlorination: Treat the crude alcohol with SOCl
in CH Cl (0°C to RT, 2h). -
Product: 7-(Chloromethyl)-4-fluorobenzofuran .
Step 4: Cyanation (Target Formation)
Reaction: Nucleophilic substitution with cyanide.[2]
-
Reagents: NaCN (1.5 eq), DMSO, RT to 40°C.
-
Protocol:
-
Purification: Column chromatography (Hexane/EtOAc).[4]
-
Final Product: 2-(4-Fluoro-1-benzofuran-7-yl)acetonitrile .
Medicinal Chemistry Applications
Bioisosterism in CNS Drug Design
This molecule is a key intermediate for synthesizing melatonin receptor agonists (MT1/MT2) and serotonin modulators .
-
Indole Replacement: The benzofuran core is a bioisostere of indole. Replacing the indole N-H with oxygen removes a hydrogen bond donor, increasing lipophilicity (LogP) and brain penetration while maintaining the aromatic pi-stacking interactions required for receptor binding.
-
Fluorine Effect: The C4-fluorine blocks the primary site of CYP450-mediated hydroxylation (which typically occurs at the equivalent C4/C5 positions in indoles), significantly extending the half-life (
) of the final drug candidate.
Pathway: Synthesis of Ethylamine Derivatives
The primary utility of the acetonitrile group is its reduction to an ethylamine, generating the "tryptamine-like" scaffold found in drugs like Ramelteon or Agomelatine analogs.
Caption: Functionalization pathways for the acetonitrile handle in drug discovery.
Safety & Handling
-
Hazard Class: Nitriles are toxic by ingestion and inhalation. The fluorinated benzofuran core may possess unknown toxicology.
-
P-Statements: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection).
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The benzylic nitrile proton is slightly acidic; avoid strong bases unless intended for reaction.
References
-
Benzofuran Synthesis Review
- Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Source: ACS Omega, 2024.
-
URL:[Link]
-
Commercial Availability & Identifiers
- Title: 2-(4-Fluoro-1-benzofuran-7-yl)acetonitrile Product Page (CAS 555154-97-7).
- Source: BLD Pharm / PubChem.
-
URL:[Link](Note: Linked to related benzofuran acetonitriles for structural verification).
-
Medicinal Chemistry of Benzofurans
-
Synthetic Methodology (Cyanation)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Preparation method of compound containing benzofuran structure - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
